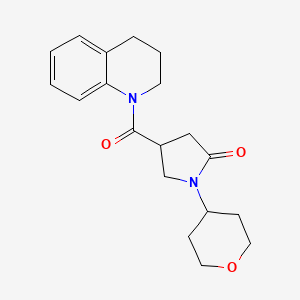

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLMTUKLVMYYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Tetrahydroquinoline Moiety: This step may involve the reduction of quinoline derivatives.

Attachment of the Oxane Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )

- Structure: Lacks the pyrrolidin-2-one and oxan-4-yl groups. The tetrahydroquinoline is directly linked to a methylpiperidine.

- Synthesis: Prepared via reductive amination of 1,2,3,4-tetrahydroquinoline 54 with 1-methylpiperidin-4-one 55 using sodium triacetoxyborohydride and acetic acid .

- The methylpiperidine may confer basicity, influencing pharmacokinetics.

b. tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (Compound 59, )

- Structure: Features a dihydroquinoline linked to a piperidine via a tert-butyl carbamate group.

- Synthesis : Derived from 54 and tert-butyl 4-oxopiperidine-1-carboxylate 56 under reductive conditions .

- Key Differences: The tert-butyl carbamate introduces steric bulk, which might hinder membrane permeability. The dihydroquinoline (vs. tetrahydroquinoline) has reduced saturation, altering electronic properties.

c. 4-(Oxolan-2-yl)pyrrolidin-2-one ()

- Structure : Contains a pyrrolidin-2-one core with an oxolane (tetrahydrofuran) substituent. Molecular weight: 133.15 g/mol.

- Key Differences: Simpler structure without the tetrahydroquinoline-carbonyl group. The smaller size and lack of aromaticity likely reduce binding to hydrophobic targets.

Functional Group Impact

- Pyrrolidin-2-one : Present in both the target compound and 4-(oxolan-2-yl)pyrrolidin-2-one , this lactam enhances hydrogen-bond acceptor capacity, improving interactions with enzymes or receptors.

- Oxan-4-yl vs. Piperidine/Pyrrolidine : The oxan-4-yl group (tetrahydropyran) offers improved solubility over piperidine due to its ether oxygen, which can engage in water-mediated hydrogen bonds .

- Tetrahydroquinoline-Carbonyl: This moiety, absent in simpler analogs like compound 58, introduces planar aromaticity and rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Biological Activity

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular structure can be described by its IUPAC name and formula:

- IUPAC Name : 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

- Molecular Formula : C₁₄H₁₅N₃O₃

This compound features a pyrrolidinone core linked to an oxane and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, tetrahydroquinoline derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems . This suggests that 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one may possess comparable antioxidant activities.

Neuroprotective Effects

Studies have demonstrated that tetrahydroquinoline derivatives can exert neuroprotective effects. For example, they have been shown to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases . The presence of the tetrahydroquinoline structure in this compound may enhance its potential as a neuroprotective agent.

Antimicrobial Activity

Preliminary investigations into related compounds suggest antimicrobial properties. Compounds containing a pyrrolidinone ring have been associated with antibacterial and antifungal activities . Further studies are required to evaluate the specific antimicrobial efficacy of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one against various pathogens.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity in vitro. |

| Neuroprotection Research | Showed inhibition of apoptosis in neuronal cells treated with neurotoxic agents. |

| Antimicrobial Evaluation | Indicated potential antibacterial activity against Gram-positive bacteria. |

The exact mechanism of action for 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways involved in oxidative stress response and cell survival signaling. The structural components likely play critical roles in these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.